2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate

Description

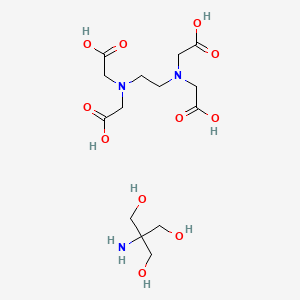

The compound 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate is a polyfunctional molecule combining a Tris(hydroxymethyl)aminomethane (Tris) core with a tetraacetate-modified ethylenediamine backbone. Structurally, it features:

- A Tris moiety (2-Amino-2-(hydroxymethyl)propane-1,3-diol), a widely used buffer in biochemistry due to its pH stability (pKa ~8.1) and solubility in aqueous solutions .

- An ethylenediamine linker (ethane-1,2-diylbis(azanetriyl)) that bridges four acetate groups, forming a chelating ligand analogous to ethylenediaminetetraacetic acid (EDTA) derivatives.

This hybrid structure suggests dual functionality: buffering capacity from the Tris group and metal-chelating properties from the tetraacetate-ethylenediamine framework. Potential applications include coordination chemistry, biochemical assays requiring pH stabilization and metal ion control, and materials science for synthesizing metal-organic frameworks (MOFs) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.C4H11NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEIUWBSEKKKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93777-65-2 | |

| Record name | Glycine, N,N′-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

The compound, also known as Tris or Trizma base, is primarily used as a biological buffer in various research applications.

Mode of Action

Tris interacts with hydrogen ions in solution, accepting or donating protons to resist changes in pH. This buffering capacity makes it well-suited for maintaining pH within the physiological range (pH 7 -9) applicable to most living organisms.

Biochemical Pathways

It plays a crucial role in maintaining the optimal ph for various biochemical reactions and pathways. It is extensively used in the formulation of buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE).

Pharmacokinetics

Its solubility in water and stability under physiological conditions suggest it could be well-distributed if administered.

Result of Action

The primary result of Tris’s action is the stabilization of pH in biological systems, which is essential for maintaining the activity and structure of biomolecules and facilitating biochemical reactions. Caution might be necessary when studying some proteins, as tris has the potential to interfere with the activity of certain enzymes.

Action Environment

Environmental factors such as temperature can influence the buffering capacity of Tris. As temperature decreases from 25 °C to 5 °C the pH of a Tris buffer will increase an average of 0.03 units per degree. As temperature rises from 25 °C to 37 °C, the pH of a Tris buffer will decrease an average of 0.025 units per degree. Therefore, the action, efficacy, and stability of Tris can be influenced by these environmental factors.

Biochemical Analysis

Biological Activity

2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate, commonly known as a Tris buffer derivative, is a compound widely utilized in biochemistry and molecular biology due to its buffering capacity. This article focuses on its biological activity, applications in research, and relevant case studies.

- Molecular Formula : C14H26N4O8

- Molecular Weight : 358.38 g/mol

- CAS Number : Not specifically listed in the search results but related compounds include Tris (CAS 77-86-1).

Buffering Capacity

The compound exhibits a strong buffering effect between pH 7.0 and 9.0, making it ideal for various biochemical applications where maintaining a stable pH is crucial. This characteristic is essential in enzymatic reactions and protein stability studies .

Enzyme Stability

Tris buffers do not inhibit enzyme activity, which is vital for maintaining the functionality of biological molecules during experiments. It has been shown that Tris buffer solutions can stabilize proteins and nucleic acids, facilitating their study in various biochemical assays .

Applications in Research

- Molecular Biology : Used extensively in DNA and RNA extraction protocols, as well as in PCR reactions.

- Protein Studies : Acts as a stabilizing agent for enzymes and proteins during purification and characterization processes.

- Cell Culture : Provides a controlled environment for cell growth by maintaining physiological pH levels.

Case Study 1: Protein Stability

A study demonstrated that Tris buffers significantly improved the stability of enzymes at elevated temperatures compared to other buffering agents. This was particularly evident in the preservation of enzyme activity during heat treatment processes .

Case Study 2: PCR Optimization

Research indicated that using Tris buffers in PCR reactions enhanced the yield of target DNA amplification while minimizing non-specific binding. The optimal concentration of Tris was found to be crucial for achieving high fidelity in amplifications .

Comparative Analysis of Buffering Agents

| Buffering Agent | pH Range | Enzyme Compatibility | Common Uses |

|---|---|---|---|

| Tris (Trometamol) | 7.0 - 9.0 | Yes | Molecular Biology, Biochemistry |

| Phosphate Buffer | 6.0 - 8.0 | Yes | Cell Culture, Biochemical Assays |

| Acetate Buffer | 4.0 - 6.0 | Limited | Biochemical Reactions requiring low pH |

Scientific Research Applications

Buffering Agent

One of the primary applications of 2-Amino-2-(hydroxymethyl)propane-1,3-diol is as a buffering agent in biochemical assays. It helps maintain the pH of solutions during experiments, which is essential for enzyme activity and stability of biomolecules.

Case Study: Molecular Biology

In molecular biology, Tris buffers are frequently used in techniques such as:

- Electrophoresis : Tris is used to prepare running buffers for gel electrophoresis, allowing separation of nucleic acids and proteins based on size.

- PCR (Polymerase Chain Reaction) : It stabilizes the pH during the amplification of DNA sequences.

Role in Protein Studies

Tris buffers are instrumental in protein studies due to their ability to maintain physiological pH levels. They are often used in:

- Protein Purification : Tris buffers facilitate the purification process by maintaining protein solubility and stability.

- Enzyme Activity Assays : The compound is utilized in assays to measure enzyme kinetics under controlled pH conditions.

Pharmaceutical Applications

The compound serves as an excipient in pharmaceutical formulations, enhancing the stability and solubility of active ingredients. Its buffering capacity is particularly beneficial in:

- Injectable Formulations : Ensuring that the pH remains within a safe range for human administration.

- Topical Preparations : Used in creams and lotions to stabilize formulations.

Environmental Applications

In environmental science, Tris buffers are employed in water treatment processes to regulate pH levels, ensuring that water quality meets safety standards.

Comparative Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Molecular Biology | Buffer for electrophoresis | Stabilizes nucleic acids |

| Protein Studies | Maintains pH during purification | Enhances protein solubility |

| Pharmaceutical Formulations | Excipient for injectable drugs | Improves stability |

| Environmental Science | Water treatment | Regulates pH |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related polyaminocarboxylates and Tris derivatives based on functional groups, chelation efficacy, and applications.

Ethylenediaminetetraacetic Acid (EDTA)

- Structure : 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetic acid .

- Key Differences :

- EDTA lacks the Tris hydroxyl groups, reducing its buffering capacity but enhancing metal chelation (log K for Ca²⁺ = 10.7).

- The target compound’s Tris core may improve solubility in organic-aqueous hybrid systems compared to EDTA’s polar but rigid structure.

- Applications : EDTA is widely used in detergents, food preservation, and as a calcium-sequestering agent in medicine. The target compound’s Tris integration could expand its utility in pH-sensitive chelation contexts .

1,2-Propanediyldinitrilotetraacetic Acid (PDTA)

- Structure : 2,2',2'',2'''-(propane-1,2-diylbis(azanetriyl))tetraacetic acid .

- PDTA exhibits higher stability constants for transition metals (e.g., log K for Fe³⁺ = 25.1 vs. EDTA’s 25.1), suggesting the target compound may have intermediate selectivity depending on backbone rigidity .

Tris(hydroxymethyl)aminomethane (Tris)

- Structure: 2-Amino-2-(hydroxymethyl)propane-1,3-diol .

- Key Differences :

- Tris lacks chelating groups, making it ineffective for metal ion binding. The target compound’s tetraacetate arms enable metal coordination while retaining Tris’s buffering capacity.

- Solubility: Tris is highly water-soluble (≥1 g/mL), but the tetraacetate modification may reduce solubility in pure water while enhancing compatibility with organic solvents .

Ethane-1,2-diaminium 2,2'-[terephthaloylbis(azanediyl)]diacetate

- Structure : A coordination polymer precursor with terephthaloyl and ethylenediamine-acetate motifs .

- Key Differences :

- The target compound’s Tris core distinguishes it from this ligand, which is designed for MOF synthesis.

- Both compounds share ethylenediamine-acetate groups, but the Tris derivative’s hydroxyl groups may enable hydrogen bonding in crystal structures .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how can purity be validated?

The compound is synthesized via condensation reactions involving ethylenediamine derivatives and carboxylic acid groups. Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Crystallographic techniques (e.g., X-ray diffraction) are critical for verifying coordination geometry and hydrogen-bonding networks, as demonstrated in monoclinic crystal systems with lattice parameters a = 7.3710 Å, b = 9.0675 Å, and space group P2₁/c .

Q. How does the ligand design influence its chelation efficiency with transition metals?

The tetradentate ligand structure, featuring four acetate groups and a rigid ethane-1,2-diaminium backbone, enables strong coordination with metal ions like Fe³⁺ or Cu²⁺. Stability constants (log K) can be determined using potentiometric titrations, while spectroscopic methods (UV-Vis, EPR) assess electronic transitions and spin states. Comparative studies with analogs (e.g., PDTA derivatives) reveal enhanced chelation due to steric and electronic effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Storage under inert atmospheres (e.g., argon) in tightly sealed containers is recommended to prevent hydrolysis or oxidation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to acute toxicity risks (OSHA HCS classification). Emergency procedures for inhalation or skin contact involve immediate rinsing and medical evaluation .

Advanced Research Questions

Q. How can experimental design address contradictions in coordination polymer structural predictions versus observed data?

Discrepancies often arise from solvent polarity or counterion effects during crystallization. For example, hydrogen bonding (e.g., O–H···O interactions at 2.8–3.0 Å) may distort predicted geometries. Redesigning reaction conditions (e.g., solvent-free synthesis or pH-controlled precipitation) mitigates such issues. Pairing density functional theory (DFT) calculations with synchrotron-based X-ray absorption spectroscopy (XAS) refines structural models .

Q. What strategies resolve thermodynamic instability of metal-ligand complexes in aqueous media?

Instability under acidic conditions (pH < 3) is attributed to protonation of amine groups, disrupting metal coordination. Thermodynamic studies (van’t Hoff analysis) quantify enthalpy (ΔH) and entropy (ΔS) changes during dissociation. Modifying the ligand backbone with hydrophobic substituents (e.g., methyl groups) enhances aqueous stability by reducing solvation entropy losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.